![molecular formula C10H13N5S2 B2623211 2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine CAS No. 868221-07-2](/img/structure/B2623211.png)
2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
Overview
Description
“2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine” is a chemical compound with the CAS Number: 1185293-14-4 . It has a molecular weight of 222.74 .
Synthesis Analysis
The synthesis of triazole derivatives, which includes “2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine”, has been a subject of interest in medicinal chemistry . Triazole compounds, containing two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Molecular Structure Analysis
The molecular formula of “2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine” is C7H15ClN4S . The InChI Code is 1S/C7H14N4S.ClH/c1-3-12-7-10-9-6 (4-5-8)11 (7)2;/h3-5,8H2,1-2H3;1H .Scientific Research Applications
Chemical Synthesis
This compound, being a derivative of 1,2,3-triazoles, plays a significant role in organic synthesis . The 1,2,3-triazoles are known for their high chemical stability, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Drug Discovery
1,2,3-triazoles, including this compound, have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .
Polymer Chemistry
1,2,3-triazoles have been used extensively in polymer chemistry . The presence of the 1,2,3-triazole ring in the polymer chain can enhance the thermal stability, mechanical properties, and flame retardancy of the polymer .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used as building blocks due to their ability to form hydrogen bonds and coordinate with metals .
Bioconjugation
1,2,3-triazoles are used in bioconjugation, a chemical strategy that joins two biomolecules together . This is often used in the development of drugs and in the design of functional materials .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used as a tool for studying biological systems . They can be used to label and visualize proteins, nucleic acids, and other biomolecules .
Fluorescent Imaging
1,2,3-triazoles have applications in fluorescent imaging . They can be used to create fluorescent probes for the detection and imaging of various biological targets .
Materials Science
In materials science, 1,2,3-triazoles are used in the design and synthesis of functional materials . They can be used to create materials with unique properties, such as self-healing materials, shape-memory materials, and light-emitting materials .
Safety and Hazards
properties
IUPAC Name |
2-[(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S2/c1-3-16-10-14-13-8(15(10)2)7-17-9-11-5-4-6-12-9/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUFOXZMBNVMQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C)CSC2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323770 | |
Record name | 2-[(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816449 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |
CAS RN |
868221-07-2 | |
Record name | 2-[(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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